

A Comparative Guide: Tyrphostin AG1296 vs. Imatinib for PDGFR Inhibition

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Compound of Interest		
Compound Name:	Tyrphostin AG1296	
Cat. No.:	B1664676	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Tyrphostin AG1296** and Imatinib, two widely used tyrosine kinase inhibitors (TKIs) that target the Platelet-Derived Growth Factor Receptor (PDGFR). The information presented is supported by experimental data to assist in the selection of the most appropriate inhibitor for specific research applications.

Introduction and Mechanism of Action

Both **Tyrphostin AG1296** and Imatinib function as ATP-competitive inhibitors of the PDGFR kinase domain. By binding to the ATP pocket, they prevent the autophosphorylation of the receptor, a critical step in initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[1][2]

- Tyrphostin AG1296 is a selective inhibitor of PDGFR.[2] It effectively blocks the ligand-induced autophosphorylation of both PDGFR-α and PDGFR-β.[3][4] While potent against PDGFR, it shows significantly weaker effects on other kinases like the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[5][6]
- Imatinib (Gleevec®) is a multi-target TKI.[7] Initially developed as an inhibitor of the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), it also potently inhibits PDGFR and c-Kit.
 [1][8][9] Its broader specificity means it affects multiple signaling pathways, which can be an advantage in certain therapeutic contexts but a disadvantage for studies requiring high selectivity.[10]



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Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following table summarizes reported IC50 values for both compounds against various kinases.

Inhibitor	Target(s)	IC50 Value	Assay Type / Context
Tyrphostin AG1296	PDGFR	0.3 - 0.8 μΜ	Cell-free / Cell-based assays[3][5]
c-Kit	1.8 μΜ	Cell-based (Swiss 3T3 cells)[5]	
FGFR	12.3 μΜ	Cell-based (Swiss 3T3 cells)[5]	
Imatinib	PDGFR	0.1 μΜ	Cell-free / Cell-based assays[7][11]
PDGFR-α	71 nM	In vitro kinase assay[12]	
PDGFR-β	607 nM	In vitro kinase assay[12]	
c-Kit	0.1 μΜ	Cell-free / Cell-based assays[7][13]	
v-Abl	0.6 μΜ	Cell-free / Cell-based assays[7][11]	

Note: IC50 values can vary based on the specific experimental conditions, such as ATP concentration and the cell line or assay system used.

PDGFR Signaling and Inhibition

PDGF binding to its receptor (PDGFR) triggers dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This activates key pathways like the

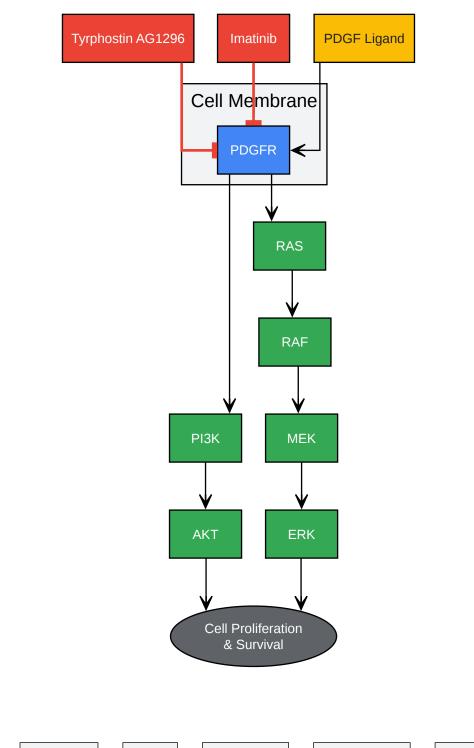






PI3K/AKT and RAS/MAPK cascades, promoting cell growth and survival. Both **Tyrphostin AG1296** and Imatinib block the initial phosphorylation step, thereby inhibiting these downstream effects.







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